2-(Thiolan-2-yl)aniline
Description
2-(Thiolan-2-yl)aniline is an aromatic amine derivative featuring a tetrahydrothiophene (thiolan) ring attached to the benzene ring at the 2-position relative to the aniline group (–NH₂). The thiolan moiety introduces steric bulk and electron-donating characteristics due to sulfur’s lone pairs, which may influence the compound’s reactivity, solubility, and coordination chemistry.
Properties
CAS No. |
50461-36-4 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-(thiolan-2-yl)aniline |
InChI |
InChI=1S/C10H13NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2 |
InChI Key |
BJHHEINMTYUQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Electronic Properties
- 2-(Thiolan-2-yl)aniline: The tetrahydrothiophene group is a saturated, five-membered sulfur-containing ring.
- 2-Nitroaniline (C₆H₄NH₂NO₂): The nitro group (–NO₂) is strongly electron-withdrawing, reducing the electron density on the aromatic ring and the basicity of the amine group. Reported melting point: 70–74°C .
- N-(Thienylmethylene)aniline Derivatives : Thiophene-based substituents (e.g., in Schiff bases like N-(2-thienylmethylene)-2-(thiolan-2-yl)aniline) introduce planar, conjugated systems that enhance π-π interactions, influencing crystal packing and coordination behavior .
Table 1: Substituent Effects on Aniline Derivatives
| Compound | Substituent Type | Electronic Effect | Key Structural Feature |
|---|---|---|---|
| This compound | Tetrahydrothiophene | Electron-donating | Saturated sulfur ring |
| 2-Nitroaniline | Nitro (–NO₂) | Electron-withdrawing | Planar, polar substituent |
| N-(Thienylmethylene)aniline | Thiophene derivative | Variable (depends on substituent) | Conjugated, planar heterocycle |
Physical Properties and Solubility
- 2-Nitroaniline : Reported melting point of 70–74°C; moderate solubility in polar solvents due to nitro group polarity .
- This compound : Expected to exhibit higher solubility in organic solvents (e.g., dichloromethane, THF) compared to nitroaniline due to the hydrophobic thiolan ring.
- Thiophene Derivatives: Conjugated systems may reduce solubility in non-polar solvents but enhance stability in π-stacking interactions .
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